2,4-Dichloro-5,6,7-trimethoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique substitution pattern that includes two chlorine atoms and three methoxy groups. This compound is primarily used in scientific research, particularly in the fields of chemistry and medicinal development. Its potential applications range from serving as a building block for more complex chemical structures to acting as a precursor in the synthesis of bioactive molecules.
The compound is classified under the category of organic compounds, specifically heterocyclic compounds. It has a CAS number of 61948-64-9, which is used for its identification in chemical databases. The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline typically starts from readily available precursors through various synthetic routes involving chlorination and nucleophilic substitution reactions .
The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline can be achieved through several methods:
The molecular formula for 2,4-Dichloro-5,6,7-trimethoxyquinazoline is . The structure features a quinazoline core with:
The compound's molecular weight is approximately 303.14 g/mol. Its structural properties can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
2,4-Dichloro-5,6,7-trimethoxyquinazoline can participate in several types of chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied. For example:
The mechanism of action for 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit specific kinases involved in cell signaling pathways, influencing processes such as cell proliferation and survival. These interactions make it a candidate for further research into therapeutic applications against diseases like cancer .
Relevant data regarding its physical and chemical properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
2,4-Dichloro-5,6,7-trimethoxyquinazoline has several significant applications:
Quinazoline derivatives have transitioned from alkaloid isolation to cornerstone therapeutics over eight decades. Initial interest emerged with the identification of febrifugine (1940s), but the scaffold gained prominence with the development of α-adrenergic antagonists like prazosin (1970s) for hypertension . The 2000s marked a transformative era with tyrosine kinase inhibitors (TKIs). Gefitinib, erlotinib, and lapatinib—all quinazoline-based—revolutionized targeted cancer therapy for non-small cell lung cancer (NSCLC) and HER2-positive breast cancer by inhibiting epidermal growth factor receptor (EGFR) signaling pathways . This evolution underscores the scaffold’s adaptability, enabling modulation of diverse biological targets through strategic substitution.
The bioactivity of quinazoline derivatives is profoundly influenced by methoxy (-OCH₃) and chloro (-Cl) substituents, which fine-tune electronic, steric, and pharmacokinetic properties:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7